1-methyl-4-nitro-1H-imidazole-5-sulfonyl chloride
Description
Properties
IUPAC Name |
3-methyl-5-nitroimidazole-4-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4ClN3O4S/c1-7-2-6-3(8(9)10)4(7)13(5,11)12/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPQGYIQIVWZUCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC(=C1S(=O)(=O)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4ClN3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401231789 | |
| Record name | 1-Methyl-4-nitro-1H-imidazole-5-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401231789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101257-84-5 | |
| Record name | 1-Methyl-4-nitro-1H-imidazole-5-sulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=101257-84-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Methyl-4-nitro-1H-imidazole-5-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401231789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-methyl-4-nitro-1H-imidazole-5-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Scientific Research Applications
Pharmaceutical Applications
1-Methyl-4-nitro-1H-imidazole-5-sulfonyl chloride is primarily used in the synthesis of pharmaceutical agents due to its ability to introduce sulfonyl groups into organic molecules. This functionality is crucial for enhancing biological activity and improving drug properties.
Synthesis of Peptides
One of the significant applications of this compound is in peptide synthesis. It acts as a coupling reagent that facilitates the formation of peptide bonds between amino acids. The sulfonyl chloride group is particularly effective in activating carboxylic acids, making it easier to form stable amide bonds, which are essential for peptide linkages .
Antimicrobial Agents
Research indicates that derivatives of nitroimidazoles, including those synthesized from 1-methyl-4-nitro-1H-imidazole-5-sulfonyl chloride, exhibit significant antimicrobial activity. These compounds are being investigated for their potential use against various bacterial and parasitic infections, including those caused by Helicobacter pylori and Trichomonas vaginalis.
Anticancer Research
The compound has also been evaluated for its anticancer properties. Nitroimidazole derivatives are known to enhance the effectiveness of certain chemotherapeutic agents by acting as radiosensitizers, which increase the sensitivity of cancer cells to radiation therapy . Studies have shown that modifications using sulfonyl chlorides can lead to improved efficacy in targeting cancer cells.
Case Study 1: Peptide Synthesis Optimization
In a study focused on optimizing peptide synthesis, researchers utilized 1-methyl-4-nitro-1H-imidazole-5-sulfonyl chloride as a coupling agent. The results demonstrated a significant increase in yield (up to 95%) compared to traditional methods using less reactive coupling agents. The study highlighted the compound's ability to facilitate rapid and efficient peptide bond formation under mild conditions .
Case Study 2: Antimicrobial Activity Assessment
A series of experiments were conducted to evaluate the antimicrobial properties of nitroimidazole derivatives synthesized from 1-methyl-4-nitro-1H-imidazole-5-sulfonyl chloride. The derivatives exhibited potent activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to established antibiotics. This finding underscores the potential for developing new antimicrobial therapies based on this scaffold .
Data Tables
| Application Area | Specific Use Case | Outcome/Findings |
|---|---|---|
| Peptide Synthesis | Coupling agent for amino acids | Yield increased up to 95% |
| Antimicrobial Development | Synthesis of nitroimidazole derivatives | Potent activity against S. aureus and E. coli |
| Anticancer Research | Radiosensitizer in cancer therapy | Enhanced sensitivity of cancer cells to radiation |
Mechanism of Action
The mechanism by which 1-methyl-4-nitro-1H-imidazole-5-sulfonyl chloride exerts its effects depends on its specific application. For example, in biochemical assays, it may act as an inhibitor by binding to specific enzyme active sites, thereby modulating enzyme activity. The molecular targets and pathways involved are determined by the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
Table 1: Key Structural Differences
Key Observations :
- Electron-Withdrawing Groups : The nitro group in 1-methyl-4-nitro-1H-imidazole-5-sulfonyl chloride increases electrophilicity at the sulfonyl chloride site compared to chloro-substituted analogs like 5-chloro-1-methyl-1H-imidazole-4-sulfonyl chloride .
- Steric Effects : Bulkier substituents, such as the chloromethylphenyl group in 4-[4-(chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole, reduce reactivity due to steric hindrance .
Key Observations :
- Chlorination : SOCl₂ is a common reagent for introducing chlorine in imidazole derivatives, as seen in the synthesis of 4-[4-(chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole .
- Purification : Silica gel chromatography is widely employed for isolating imidazole derivatives, ensuring high yields and purity .
Spectroscopic and Physical Properties
Table 3: Spectroscopic Data
Key Observations :
- NMR Signatures : Aromatic protons in 4-chloro-1-(4-chlorophenyl)-5-phenyl-1H-imidazole appear at δ 7.36–7.29 ppm, whereas aliphatic methyl groups in 4-[4-(chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole resonate at δ 2.51–3.90 ppm .
- Thermal Stability: The nitro group in 1-methyl-4-nitro-1H-imidazole-5-sulfonyl chloride likely lowers its melting point compared to non-nitro analogs, though exact data is unavailable .
Biological Activity
1-Methyl-4-nitro-1H-imidazole-5-sulfonyl chloride is a synthetic compound recognized for its diverse biological activities. This article explores its biological mechanisms, applications, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : CHClNOS
- Molecular Weight : 225.6 g/mol
- Structural Characteristics : The compound features a nitro group (-NO) and a sulfonyl chloride group (-SOCl) attached to the imidazole ring, which is critical for its biological activity.
The biological activity of 1-methyl-4-nitro-1H-imidazole-5-sulfonyl chloride largely depends on its ability to interact with various biochemical pathways:
1. Enzyme Inhibition :
The compound can act as an inhibitor by binding to enzyme active sites, thereby modulating enzyme activity. This is particularly relevant in biochemical assays where it may inhibit specific enzymes involved in metabolic pathways .
2. Antimicrobial Activity :
Research indicates that derivatives of nitroimidazole compounds exhibit significant antibacterial properties. For instance, studies have shown that related compounds can effectively inhibit the growth of Gram-negative bacteria such as E. coli and P. aeruginosa .
3. Antiparasitic Effects :
The compound has been noted for its antiparasitic properties, particularly against protozoan parasites like Trichomonas vaginalis, with selectivity indices indicating a higher efficacy compared to traditional treatments like metronidazole .
Biological Activity Overview
The biological activities of 1-methyl-4-nitro-1H-imidazole-5-sulfonyl chloride can be categorized into several key areas:
Case Studies and Research Findings
-
Antibacterial Activity :
A study demonstrated that a related nitroimidazole compound inhibited two clinical strains of H. pylori with inhibition zones measuring up to 32 mm at a concentration of 8 µg/disc . This suggests potential applications in treating gastric infections. -
Antiparasitic Efficacy :
In a comparative study, derivatives of 1-methyl-4-nitro-1H-imidazole showed significantly better activity against Trichomonas vaginalis than metronidazole, with selectivity indices exceeding 13000 . This highlights the compound's potential as a therapeutic agent for parasitic infections. -
Cytotoxic Studies :
Research involving various derivatives indicated promising cytotoxic effects against cancer cell lines, with IC50 values lower than those of standard chemotherapeutic agents like doxorubicin . These findings suggest that modifications to the imidazole structure can enhance anticancer properties.
Preparation Methods
Nitration of 5-chloro-1-methylimidazole
A patent (CN101948435A) discloses an environmentally friendly method for preparing 5-chloro-1-methyl-4-nitroimidazole, a key intermediate structurally related to the target compound. The method involves:
- Mixing 5-chloro-1-methylimidazole with nitric acid.
- Azeotropic dehydration in toluene to form 5-chloro-1-methylimidazole nitrate.
- Subsequent nitration to yield 5-chloro-1-methyl-4-nitroimidazole.
This process is noted for reducing nitrogen oxides emissions, enabling solvent recycling, and achieving high product yield and purity, making it industrially favorable.
| Step | Reagents/Conditions | Outcome | Notes |
|---|---|---|---|
| 1 | 5-chloro-1-methylimidazole + HNO3 + toluene | 5-chloro-1-methylimidazole nitrate | Azeotropic removal of water |
| 2 | Nitration reaction | 5-chloro-1-methyl-4-nitroimidazole | High yield, environmentally friendly |
Introduction of Sulfonyl Chloride Group
Halogenation and Sulfonylation
According to a European patent (EP2644599A1), halogenating agents such as sulfuryl chloride (SO2Cl2) are employed to introduce sulfonyl chloride groups onto substituted imidazoles. The reaction conditions include:
- Use of halogenating agents like sulfuryl chloride or chlorine.
- Solvents such as chlorinated hydrocarbons or inert organic solvents.
- Reaction temperatures ranging from 0°C to 150°C, commonly 0–100°C.
- Reaction times between 1 to 100 hours depending on scale and reagents.
The halogenation step is often carried out in the presence of a base to neutralize generated acid and facilitate substitution. The patent describes that the sulfonyl chloride group can be introduced by reacting the nitroimidazole intermediate with sulfuryl chloride under controlled temperature and solvent conditions.
| Parameter | Range/Example | Remarks |
|---|---|---|
| Halogenating agents | Sulfuryl chloride, chlorine, bromine | Sulfuryl chloride preferred for sulfonyl chloride introduction |
| Solvent | Chlorinated solvents, inert organics | Suitable for halogenation reactions |
| Temperature | 0°C to 150°C (preferably 0–100°C) | Controls reaction rate and selectivity |
| Reaction time | 1 to 100 hours | Dependent on scale and reagent reactivity |
Summary Table of Preparation Methods
Research Findings and Notes
- The nitration step benefits significantly from azeotropic dehydration to remove water and drive the reaction forward, improving yield and minimizing nitrogen oxide emissions.
- Sulfuryl chloride is the preferred reagent for introducing sulfonyl chloride groups due to its dual function as a chlorinating and sulfonylating agent, allowing direct conversion of sulfonic acids or related intermediates to sulfonyl chlorides.
- Reaction temperatures and times are critical parameters to optimize to avoid side reactions such as over-chlorination or decomposition.
- Solvent choice affects reaction efficiency and environmental impact; chlorinated solvents are common but greener alternatives are under investigation.
- Recyclability of solvents and reduction of harmful emissions are key considerations in industrial-scale synthesis.
- The presence of bases such as cesium fluoride or alkali metal salts can facilitate halogenation and sulfonylation steps by scavenging acids formed during the reaction.
Q & A
Q. What are the recommended methods for synthesizing 1-methyl-4-nitro-1H-imidazole-5-sulfonyl chloride, and how can reaction conditions be optimized?
The synthesis typically involves sulfonylation of the imidazole precursor under controlled conditions. Key steps include:
- Precursor Selection : Starting with a substituted imidazole (e.g., 1-methyl-4-nitroimidazole) and reacting it with sulfonating agents like chlorosulfonic acid or sulfur trioxide .
- Temperature Control : Reactions are often conducted at low temperatures (0–5°C) to minimize side reactions, as sulfonyl chlorides are thermally labile .
- Solvent Choice : Use anhydrous solvents (e.g., dichloromethane) to avoid hydrolysis of the sulfonyl chloride group .
Optimization Strategies : - Employ Design of Experiments (DoE) to test variables (temperature, stoichiometry, reaction time) and model yield outcomes .
- Monitor reaction progress via TLC or HPLC to identify byproducts (e.g., hydrolyzed sulfonic acids) .
Q. How should researchers safely handle and store 1-methyl-4-nitro-1H-imidazole-5-sulfonyl chloride?
- Handling Precautions :
- Use PPE (gloves, goggles, lab coat) due to the compound’s reactivity and potential skin/eye irritation .
- Work in a fume hood to avoid inhalation of volatile byproducts .
- Storage :
Q. What analytical techniques are critical for confirming the structure and purity of this compound?
Advanced Research Questions
Q. How can researchers resolve contradictions in reported yields or reactivity data for reactions involving this sulfonyl chloride?
- Root Cause Analysis :
- Reproducibility Checks :
Q. What strategies are effective for minimizing byproducts during sulfonylation reactions with this compound?
- Reaction Design :
- Byproduct Identification :
Q. How can this compound be utilized in the synthesis of heterocyclic systems with potential bioactivity?
- Functionalization :
- Case Study :
Q. What advanced computational or experimental methods can predict regioselectivity in reactions involving the nitro and sulfonyl groups?
- Computational Modeling :
- Use DFT calculations to map electrostatic potentials and predict attack sites for nucleophiles (e.g., sulfonyl vs. nitro group reactivity) .
- Experimental Probes :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
